(+)-Diacetyl-D-tartaric Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

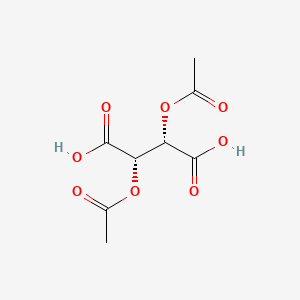

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-diacetyloxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEZBAYYIQFB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66749-60-8 | |

| Record name | (+)-Diacetyl-D-tartaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Chiral Building Block

An In-depth Technical Guide to the Core Properties and Applications of (+)-Diacetyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of naturally occurring D-(-)-tartaric acid, stands as a pivotal tool in the landscape of modern organic synthesis and pharmaceutical development.[1][2] Its rigid C2-symmetric backbone, adorned with carboxylic acid and acetyl functionalities, imparts a unique stereochemical environment, making it an invaluable asset for the separation of enantiomers and as a chiral starting material for complex molecular architectures. This guide offers a deep dive into the fundamental properties, synthesis, and critical applications of this compound, providing field-proven insights and detailed methodologies for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

Understanding the core properties of this compound is fundamental to its successful application. This compound is a white to off-white crystalline powder, and its chirality is a defining feature, dictating its interactions in stereoselective transformations.[3]

Structural and Chemical Identity

-

IUPAC Name: (2R,3R)-2,3-diacetoxybutanedioic acid

-

Synonyms: (+)-2,3-Diacetoxy-D-tartaric acid, O,O'-Diacetyl-D-tartaric acid

-

Molecular Formula: C₈H₁₀O₈[3]

-

Molecular Weight: 234.16 g/mol [3]

-

CAS Number: 66749-60-8[3]

Key Physicochemical Data

A summary of the essential physical and chemical properties is presented in Table 1, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 117 - 121 °C | [3] |

| Optical Rotation | [α]²⁰_D = +22° to +25° (c=5 in Acetone) | [3] |

| pKa (Predicted) | 2.12 ± 0.25 | [3] |

| Boiling Point (Predicted) | 398.9 ± 42.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.486 ± 0.06 g/cm³ | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its use as a resolving agent and in reaction chemistry. It is generally soluble in polar organic solvents and has limited solubility in nonpolar solvents.

| Solvent | Solubility | Source(s) |

| Acetone | Soluble (almost transparent) | [3] |

| Methanol | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Water | Slightly soluble | [5] |

Synthesis and Purification

The most common and efficient route to this compound involves a two-step process: the formation of (+)-diacetyl-D-tartaric anhydride from D-tartaric acid, followed by a controlled hydrolysis of the anhydride.[2] This method is favored as direct di-acetylation of tartaric acid can lead to a mixture of products that are difficult to separate.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Preparation of (+)-Diacetyl-D-tartaric Anhydride

This protocol is adapted from a standard procedure for the preparation of the corresponding anhydride.[6][7]

-

Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 50 g (0.33 mol) of anhydrous, finely powdered D-(-)-tartaric acid.

-

Reagent Addition: In a separate beaker, carefully prepare a solution of 1.5 mL of concentrated sulfuric acid in 168 g (155 mL, 1.65 mol) of acetic anhydride.

-

Reaction Initiation: Add the acetic anhydride solution to the flask containing D-tartaric acid and begin stirring. The reaction is exothermic, and the tartaric acid will dissolve.

-

Heating: Gently heat the mixture to reflux and maintain for 10-15 minutes. The reaction can be vigorous initially, so controlled heating is crucial.

-

Isolation: Pour the hot solution into a beaker and cool in an ice bath for at least one hour to induce crystallization. Collect the crude crystalline product by vacuum filtration.

-

Washing: Wash the crystals with two portions of cold, dry benzene, followed by a wash with cold absolute ether to remove residual acetic acid and anhydride.

-

Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide. The expected yield is typically in the range of 70-80%.

Step 2: Hydrolysis to this compound

This is a generalized protocol for the careful hydrolysis of the anhydride.[2]

-

Dissolution: Suspend the synthesized (+)-diacetyl-D-tartaric anhydride in a mixture of acetone and water (e.g., 10:1 v/v).

-

Heating: Gently warm the mixture with stirring (e.g., to 40-50 °C) until the solid is fully dissolved and the hydrolysis is complete. The progress can be monitored by TLC or the disappearance of the solid.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the diacid.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized acid.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl groups (singlet, ~2.0-2.2 ppm) and the methine protons on the tartaric acid backbone (multiplet, ~4.8-5.2 ppm).[2]

-

¹³C NMR: The carbon spectrum will display signals for the carboxylic acid carbons (~177 ppm), the ester carbonyl carbons, the chiral methine carbons (~75 ppm), and the acetyl methyl carbons.[8][9]

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the ester groups, and another C=O stretch from the carboxylic acid moieties. The C=O stretching vibration is typically broad and centered above 1730 cm⁻¹.[10][11]

Chromatographic and Other Methods

-

HPLC: Purity can be assessed using reverse-phase HPLC (RP-HPLC) with UV detection (e.g., at 210 nm) using an acidic mobile phase.[12]

-

Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the compound.[2][6]

-

Titration: Acid-base titration can be used to determine the assay and purity of the diacid.

Key Applications in Drug Development and Research

The primary utility of this compound stems from its defined stereochemistry, making it a powerful tool for inducing chirality and separating enantiomers.

Chiral Resolution of Racemic Amines

This is the most prominent application. The acidic nature of the compound allows it to form diastereomeric salts with racemic bases, such as amines. These diastereomers possess different physical properties, most notably solubility, which enables their separation by fractional crystallization.[13][14][15]

Mechanism of Chiral Resolution:

Sources

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CN101880231A - Preparation method of diacetyl tartaric acid monoglyceride and diglyceride - Google Patents [patents.google.com]

- 6. Preparation method of enalapril maleate - Eureka | Patsnap [eureka.patsnap.com]

- 7. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]

- 8. (-)-DIACETYL-L-TARTARIC ACID(51591-38-9) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Preamble: The Imperative of Stereochemical Precision in Modern Science

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Diacetyl-D-tartaric Acid

In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate or synthesize a single, desired enantiomer is a cornerstone of modern chemistry. This guide focuses on a key enabling tool in this endeavor: this compound, a versatile and effective chiral resolving agent. As a derivative of the naturally abundant D-tartaric acid, its utility is rooted in its defined stereochemistry, which we will explore in detail.

Foundational Understanding: Defining this compound

A comprehensive understanding of any chemical entity begins with its fundamental identifiers and structure. This section lays the groundwork for the subsequent technical discussion.

Nomenclature and Key Identifiers

For clarity and reproducibility in research, precise identification is paramount. The essential data for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (2R,3R)-2,3-diacetyloxybutanedioic acid | [1][2] |

| Common Name | This compound | [3][4][5] |

| Synonym | 2,3-Diacetoxybutanedioic acid | [2] |

| CAS Number | 66749-60-8 | [3][4][5][6] |

| Molecular Formula | C₈H₁₀O₈ | [1][2][3][6] |

| Molecular Weight | 234.16 g/mol | [1][2][3][6] |

| PubChem CID | 2063933 | [3] |

Core Chemical Structure and Stereochemistry

The functionality of this compound is intrinsically linked to its structure, which is derived from its parent compound, D-tartaric acid. Tartaric acid is a dihydroxyl derivative of succinic acid, possessing two stereogenic centers at carbons C2 and C3.[7]

The designation "D" in D-tartaric acid historically refers to its relationship to D-glyceraldehyde. Using the modern Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of the stereocenters in the naturally occurring dextrorotatory tartaric acid is (2R,3R).[7] The synthesis of this compound involves the acetylation of the two hydroxyl groups of D-(+)-tartaric acid.

Caption: Stereochemistry preservation during synthesis.

This acetylation reaction is a nucleophilic acyl substitution where the hydroxyl groups of tartaric acid act as nucleophiles attacking the carbonyl carbons of acetic anhydride. Critically, this reaction does not involve the breaking of any bonds at the C2 or C3 stereocenters. Therefore, the (2R,3R) configuration of the starting material is preserved in the final product. The resulting molecule possesses two carboxylic acid groups for salt formation and two chiral centers with a defined spatial arrangement, which is the key to its function as a resolving agent.

Synthesis and Physicochemical Characterization

The practical application of a chemical requires a reliable synthetic route and a thorough understanding of its physical properties.

Synthetic Protocol: Acetylation of D-Tartaric Acid

The synthesis of the anhydride of this compound is a well-established procedure, often used as an intermediate step. The following protocol is adapted from a verified procedure.[8] The rationale for using acetic anhydride is its high reactivity and the fact that the byproduct, acetic acid, is easily removed. An acid catalyst like sulfuric acid is employed to protonate a carbonyl oxygen of the anhydride, making it a more potent electrophile and accelerating the reaction.

Experimental Protocol: Synthesis of Diacetyl-d-tartaric Anhydride

-

Apparatus Setup: In a 500-mL three-necked round-bottomed flask, equip a liquid-sealed mechanical stirrer and two reflux condensers. The use of two condensers is advised as the initial reaction can be vigorous.[8]

-

Reactant Charging: Place 40 g (0.27 mole) of anhydrous, powdered d-tartaric acid into the flask.

-

Reagent Addition: Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask and initiate stirring.

-

Reaction Execution: The mixture will warm as the tartaric acid dissolves. Gently heat the solution to reflux with continued stirring for 10 minutes.

-

Crystallization and Isolation: Pour the hot solution into a beaker and cool in an ice bath for 1 hour to induce crystallization.

-

Purification: Collect the crude crystalline product on a Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene, followed by stirring mechanically with 175 mL of cold absolute ether.

-

Drying: Filter the product and dry in a vacuum desiccator over phosphorus pentoxide for 24 hours. The expected yield is 41–44.5 g (71–77%).[8]

Note: The diacetyl-d-tartaric anhydride is not stable and should be prepared as needed.[8] The free acid can be obtained by careful hydrolysis of the anhydride.

Physicochemical Properties

The physical properties of a resolving agent are critical, as they directly influence the experimental conditions for separation, particularly solubility.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 117 - 121 °C | [2][6] |

| Boiling Point | 398.9 ± 42.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| Specific Rotation [α]²⁰D | +22.0 to +25.0° (c=5 in Acetone) | [2][4] |

Application in Chiral Resolution

The primary and most significant application of this compound is in the separation of racemic mixtures, a process known as chiral resolution.[9] This is particularly effective for resolving racemic amines and amino alcohols.

Principle of Diastereomeric Salt Formation

Chiral resolution by this method relies on a simple yet elegant principle: reacting a racemic mixture (a 50:50 mixture of two enantiomers, e.g., R-amine and S-amine) with a single enantiomer of a chiral resolving agent (the (2R,3R)-acid).[9][10] This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts.

-

(R-amine) + ((2R,3R)-acid) → [(R)-ammonium-(2R,3R)-tartrate] salt

-

(S-amine) + ((2R,3R)-acid) → [(S)-ammonium-(2R,3R)-tartrate] salt

Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[10] This difference allows for their separation by methods such as fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing it to be isolated by filtration. Once separated, the pure enantiomer can be recovered by treating the diastereomeric salt with a base to deprotonate the ammonium ion, liberating the free amine.

Sources

- 1. Diacetyl tartaric acid | C8H10O8 | CID 22476761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | 66749-60-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | 66749-60-8 [chemicalbook.com]

- 6. (+)-Diacetyl-D-tartaricacid | CAS#:66749-60-8 | Chemsrc [chemsrc.com]

- 7. Tartaric acid - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of (+)-Diacetyl-D-tartaric Acid from D-Tartaric Acid

Abstract: This technical guide provides an in-depth exploration of the synthesis of (+)-O,O'-Diacetyl-D-tartaric acid, a pivotal chiral auxiliary and resolving agent in modern organic chemistry. The synthesis, proceeding from the readily available D-tartaric acid, primarily yields the corresponding anhydride, a stable and versatile intermediate. This document elucidates the underlying reaction mechanism, presents a validated, step-by-step experimental protocol, and offers field-proven insights into process optimization and critical quality parameters. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential chemical transformation.

Introduction: The Significance of a Chiral Workhorse

(+)-Diacetyl-D-tartaric acid and its anhydride are cornerstones in the field of asymmetric synthesis. Their rigid, C₂-symmetric chiral backbone makes them exceptionally effective for the resolution of racemic mixtures, particularly amines and alcohols, through the formation of separable diastereomeric salts or esters.[1] Beyond resolution, they serve as valuable chiral building blocks for the synthesis of complex molecules in the pharmaceutical and fine chemical industries.

The synthesis from D-tartaric acid, a natural and inexpensive starting material derived from the winemaking process, is a classic yet nuanced esterification reaction.[2] Understanding the causality behind each procedural step is paramount to achieving high yield and purity, especially concerning the management of the reaction's exothermicity and the stability of the final product.

Reaction Principles: Acid-Catalyzed Acetylation and Anhydride Formation

The core transformation is the double esterification (acetylation) of the two secondary hydroxyl groups of D-tartaric acid using acetic anhydride. The reaction is almost invariably catalyzed by a strong protic acid, such as concentrated sulfuric acid or phosphoric acid.

Mechanism of Action:

-

Catalyst Activation: The strong acid catalyst protonates a carbonyl oxygen of the acetic anhydride. This protonation significantly increases the electrophilicity of the acetyl carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from D-tartaric acid acts as a nucleophile, attacking the activated carbonyl carbon.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of acetic acid and forming the first ester linkage.

-

Repeat and Cyclize: This process is repeated for the second hydroxyl group. Subsequently, the two adjacent carboxylic acid groups undergo an intramolecular dehydration, facilitated by the excess acetic anhydride and heat, to form the stable five-membered cyclic anhydride. It is this anhydride that is typically isolated from the reaction.[1][3]

The overall reaction is a robust and efficient method for producing the desired chiral intermediate.

Caption: Figure 1: Catalytic Acetylation & Anhydride Formation.

Validated Experimental Protocol: Synthesis of (+)-Diacetyl-D-tartaric Anhydride

This protocol is adapted from the highly reliable Organic Syntheses procedure, ensuring reproducibility and robustness.[3] It is designed as a self-validating system where adherence to the steps directly correlates with the expected outcome.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Anhydrous D-Tartaric Acid | 500 mL Three-necked Round-bottom Flask |

| Acetic Anhydride | Liquid-sealed Mechanical Stirrer |

| Concentrated Sulfuric Acid (98%) | Two Reflux Condensers |

| Dry Benzene | Heating Mantle |

| Absolute Ether | Large Beaker for Crystallization |

| Phosphorus Pentoxide (P₂O₅) | 15 cm Büchner Funnel & Filter Flask |

| Paraffin Shavings | Vacuum Desiccator |

Step-by-Step Methodology

-

Reactor Setup: Assemble the 500 mL three-necked flask with a mechanical stirrer in the central neck and two reflux condensers on the side necks. The use of two condensers is a critical safety and efficiency measure to handle the initial vigor of the reaction and ensure complete condensation of the volatile acetic anhydride.[3]

-

Charging Reactants: Place 40.0 g (0.27 mole) of anhydrous, powdered D-tartaric acid into the flask. Expert Insight: The tartaric acid must be anhydrous and finely powdered. Moisture will consume the acetic anhydride, reducing yield, while powdering increases the surface area for a smoother reaction initiation.

-

Catalyst & Reagent Addition: In a separate beaker, carefully prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask and commence stirring.

-

Reaction Initiation & Control: The mixture will warm as the tartaric acid dissolves. This initial phase can be quite exothermic.[3] Once the initial exotherm subsides, gently heat the solution to reflux using a heating mantle and maintain the reflux with stirring for 10 minutes.

-

Crystallization: After the reflux period, pour the hot solution into a clean, dry beaker and cool it in an ice bath for 1 hour. The crude crystalline product will precipitate.

-

Product Isolation and Purification:

-

Collect the crude crystals on a 15-cm Büchner funnel.

-

Wash the filter cake twice with 20 mL portions of dry benzene. Causality: Benzene is used to wash away residual acetic acid and unreacted acetic anhydride without dissolving a significant amount of the product.

-

Transfer the semi-dry crystals to a beaker and mechanically stir them with 175 mL of cold absolute ether. This step effectively removes more soluble impurities.

-

Filter the purified product again.

-

-

Drying and Storage: Place the final crystalline product in a vacuum desiccator containing phosphorus pentoxide and paraffin shavings for 24 hours. The paraffin helps absorb any acidic vapors. The expected yield of diacetyl-D-tartaric anhydride is 41–44.5 g (71–77%), with a melting point of 133–134°C.[3]

Summary of Key Process Parameters

| Parameter | Value | Rationale / Notes |

| D-Tartaric Acid | 40.0 g (0.27 mol) | Must be anhydrous and powdered. |

| Acetic Anhydride | 136 g (1.33 mol) | Acts as both reactant and solvent; used in excess. |

| Conc. H₂SO₄ | 1.2 mL | Strong acid catalyst; handle with extreme care. |

| Reaction Time | 10 minutes at reflux | Sufficient to drive the reaction to completion. |

| Crystallization | 1 hour in an ice bath | Ensures maximum precipitation of the product. |

| Expected Yield | 71–77% | High efficiency for a laboratory-scale synthesis.[3] |

| Melting Point | 133–134 °C | Key indicator of purity.[3] |

| Optical Rotation | [α]D²⁰ +97.2° (c=0.47, CHCl₃) | Confirms retention of the D-configuration.[3] |

Field Insights & Process Trustworthiness

Catalyst Selection

While concentrated sulfuric acid is highly effective, its aggressive nature can sometimes lead to charring if the reaction overheats.[4] For larger-scale operations or when seeking milder conditions, 85% phosphoric acid is a viable alternative catalyst.[3][5] It moderates the reaction rate, enhancing safety and potentially improving the color profile of the final product.[6]

Product Stability: A Critical Consideration

The primary product, diacetyl-D-tartaric anhydride, is highly susceptible to hydrolysis. Exposure to atmospheric moisture will cause it to revert to the diacid, appearing as a gummy solid with a significantly depressed melting point.[3]

-

Trustworthiness Pillar: A self-validating protocol demands rigorous product handling. The product should only be stored in a vacuum desiccator over a potent desiccant like P₂O₅ and should be prepared as needed for subsequent use.[3] Attempts to recrystallize the anhydride typically lead to decomposition.[3]

Experimental Workflow Visualization

Caption: Figure 2: Experimental Synthesis Workflow.

Conclusion

The synthesis of (+)-diacetyl-D-tartaric anhydride from D-tartaric acid is a foundational procedure for accessing a critical chiral reagent. Success hinges on a clear understanding of the acid-catalyzed acetylation mechanism and meticulous adherence to experimental details. The keys to a trustworthy and reproducible synthesis are the use of anhydrous reagents, careful control of the initial exothermic reaction, and rigorous exclusion of moisture during purification and storage to preserve the integrity of the valuable anhydride product. This guide provides the necessary technical depth and practical insights for researchers to confidently execute this synthesis and validate its outcome.

References

-

Shriner, R. L., & Furrow, Jr., C. L. (n.d.). DIACETYL-d-TARTARIC ANHYDRIDE. Organic Syntheses. Retrieved from [Link]

- Liu, G. (2012). Preparation method of diacetyl tartaric acid monoglyceride and diglyceride. Google Patents.

- Liu, G. (2012). Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides. Eureka.

- Kawiecki, R., & Racińska, E. (2001). tartaric acid and its o-acyl derivatives. part 1. POLISH JOURNAL OF CHEMISTRY, 75(11), 1633-1653.

- Wang, J., et al. (2015). Preparation method of diacetyl tartaric acid ester of mono(di)glycerides and emulsifier composition thereof. Google Patents.

- Otsubo, T., et al. (2003). PROCESSES FOR THE RECOVERY OF OPTICALLY ACTIVE DIACYLTARTATIC ACIDS.

-

Lee, K. J. (1981). Gas-Liquid Chromatographic Detection and Determination of Diacetyl Tartaric Acid Ester of Diglyceride in Dairy and Nondairy Coffee Cream Powders. Journal of AOAC International. Retrieved from [Link]

- Liu, G. (2012). Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides. Google Patents.

-

Quest International B.V. (1999). Diacetyl tartaric acid esters of mono- and diglycerides based on C12 to C22 fatty acids. European Patent Office. Retrieved from [Link]

- Daicel Chemical Industries, Ltd. (1991). O,O'-diacyltartaric anhydride and process for producing. Google Patents.

-

Wikipedia. (n.d.). DATEM. Retrieved from [Link]

-

Wikipedia. (n.d.). Tartaric acid. Retrieved from [Link]

Sources

- 1. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]

- 2. Tartaric acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101880231A - Preparation method of diacetyl tartaric acid monoglyceride and diglyceride - Google Patents [patents.google.com]

- 5. Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]

The Stereospecific Pathway to (+)-Diacetyl-D-tartaric Acid: A Mechanistic and Practical Guide

Abstract

(+)-Diacetyl-D-tartaric acid is a chiral organic compound of significant interest in asymmetric synthesis and pharmaceutical applications due to its unique stereochemical properties. This technical guide provides an in-depth exploration of the mechanism behind its formation through the acid-catalyzed esterification of D-tartaric acid with acetic anhydride. We will elucidate the catalytic cycle, the role of key reagents, and the stereochemical integrity of the reaction. Furthermore, this guide presents a comprehensive, field-proven experimental protocol, complete with self-validating systems and detailed analytical methodologies for product characterization, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

Tartaric acid, a naturally occurring dicarboxylic acid, possesses two chiral centers, leading to the existence of stereoisomers.[1] The dextrorotatory enantiomer, (+)-tartaric acid, serves as a readily available and inexpensive chiral building block in organic synthesis. Its derivatization to this compound enhances its utility by protecting the hydroxyl groups, thereby allowing for further chemical transformations at the carboxylic acid functionalities. This modification is crucial in the synthesis of various chiral ligands, resolving agents, and complex pharmaceutical intermediates. Understanding the precise mechanism of its formation is paramount for optimizing reaction conditions, ensuring high yields, and maintaining the stereochemical purity of the final product.

The Core Mechanism: An Acid-Catalyzed Diacylation

The formation of this compound from D-tartaric acid and acetic anhydride is a classic example of an acid-catalyzed nucleophilic acyl substitution. The reaction proceeds in a stepwise manner, involving the activation of the acylating agent by an acid catalyst, followed by nucleophilic attack from the hydroxyl groups of tartaric acid.

The Role of the Acid Catalyst

Strong protic acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), are commonly employed as catalysts in this reaction.[2] The catalyst's primary role is to activate the acetic anhydride, rendering it more susceptible to nucleophilic attack.[3] It achieves this by protonating one of the carbonyl oxygen atoms of the anhydride, which significantly increases the electrophilicity of the adjacent carbonyl carbon.

Step-by-Step Mechanistic Pathway

The diacylation of D-tartaric acid proceeds through the following key steps:

-

Catalyst Activation: The acid catalyst protonates a carbonyl oxygen of acetic anhydride, forming a highly electrophilic acylium ion intermediate.

-

First Nucleophilic Attack: A hydroxyl group of D-tartaric acid acts as a nucleophile, attacking the activated carbonyl carbon of the protonated acetic anhydride. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination: A proton is transferred from the newly formed oxonium ion to a suitable base (e.g., another molecule of acetic anhydride or the conjugate base of the catalyst). This is followed by the elimination of a molecule of acetic acid, yielding the monoacetylated tartaric acid.

-

Second Acetylation: The remaining free hydroxyl group on the monoacetylated intermediate undergoes the same sequence of activation, nucleophilic attack, and elimination to yield this compound.

It is noteworthy that under certain conditions, particularly with prolonged heating or specific catalytic conditions, an intramolecular reaction can occur between the two carboxylic acid groups of the newly formed diacetyl tartaric acid to form a cyclic anhydride. However, for the synthesis of the diacid, the reaction conditions are typically controlled to favor the open-chain product.

Stereochemical Considerations

The synthesis of this compound is a stereospecific process. Starting with D-(-)-tartaric acid, which has the (2R, 3R) configuration, the reaction proceeds with retention of configuration at the two chiral centers. This is because the esterification reaction occurs at the hydroxyl groups and does not involve the breaking of any bonds to the chiral carbons. The integrity of the stereocenters is thus preserved throughout the reaction, yielding the desired (+)-(2R, 3R)-diacetyltartaric acid.

Visualizing the Reaction Pathway

To provide a clearer understanding of the mechanistic steps, the following diagrams illustrate the key transformations.

Caption: Acid-catalyzed activation of acetic anhydride and subsequent esterification of a hydroxyl group on D-tartaric acid.

Experimental Protocol: A Self-Validating Approach

This protocol provides a robust method for the synthesis of this compound, with integrated checkpoints to ensure reaction completion and product purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Purity |

| D-(-)-Tartaric Acid | 150.09 | 50 g | ≥99% |

| Acetic Anhydride | 102.09 | 150 mL | ≥98% |

| Sulfuric Acid | 98.08 | 1.5 mL | Concentrated (98%) |

| Toluene | 92.14 | 200 mL | Anhydrous |

| Hexane | 86.18 | 200 mL | Anhydrous |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 50 g of finely powdered D-(-)-tartaric acid.

-

Causality: A three-necked flask allows for simultaneous addition of reagents, stirring, and reflux. A drying tube is essential to prevent moisture from entering the reaction, which could hydrolyze the acetic anhydride.

-

-

Reagent Addition: Slowly add 150 mL of acetic anhydride to the tartaric acid with vigorous stirring.

-

Causality: Slow addition helps to control the initial exothermic reaction. Vigorous stirring ensures a homogeneous suspension and efficient heat dissipation.

-

-

Catalyst Introduction: In the dropping funnel, prepare a solution of 1.5 mL of concentrated sulfuric acid in 20 mL of acetic anhydride. Add this catalytic solution dropwise to the reaction mixture over 15-20 minutes.

-

Causality: Adding the catalyst as a solution in acetic anhydride ensures its even distribution. Dropwise addition is crucial to control the highly exothermic nature of the catalytic activation. An increase in temperature will be observed.

-

-

Reaction Progression: After the addition is complete, heat the mixture to 50-60 °C using a water bath for 2 hours.

-

Self-Validation: The progress of the reaction can be monitored by the dissolution of the solid tartaric acid. A clear, homogeneous solution indicates the completion of the reaction.

-

-

Product Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the solution into a beaker containing 500 mL of an ice-water mixture with constant stirring. A white precipitate of this compound will form.

-

Causality: Pouring the reaction mixture into ice-water hydrolyzes the excess acetic anhydride and precipitates the less soluble diacetylated product.

-

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral to litmus paper. Recrystallize the crude product from a toluene-hexane solvent system.

-

Self-Validation: The neutrality of the filtrate indicates the complete removal of acetic acid and sulfuric acid. Recrystallization from a suitable solvent system ensures high purity of the final product. The melting point of the purified product should be sharp and consistent with the literature value (approximately 118-121 °C).

-

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the acetyl methyl protons and the methine protons of the tartaric acid backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic resonance): The carbon NMR spectrum will confirm the presence of carbonyl carbons from the acetyl and carboxylic acid groups, as well as the methine carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretching of the carboxylic acid and ester groups, and the C-O stretching of the ester linkages.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique to determine the enantiomeric purity of the product. Using a suitable chiral stationary phase, it is possible to separate the (+) and (-) enantiomers and quantify the enantiomeric excess (ee) of the synthesized product.[4][5][6]

Physicochemical Properties

A comparison of the measured physical properties with literature values provides a good indication of purity.

| Property | Expected Value |

| Melting Point | 118-121 °C[7] |

| Specific Rotation [α]D | +22.5° (c=5, Acetone)[7] |

| Appearance | White crystalline solid |

Conclusion

The synthesis of this compound is a well-established and robust procedure that relies on the principles of acid-catalyzed esterification. A thorough understanding of the reaction mechanism, particularly the role of the catalyst and the stereochemical implications, is essential for achieving high yields and enantiopurity. The experimental protocol and analytical methods detailed in this guide provide a comprehensive framework for researchers and drug development professionals to successfully synthesize and characterize this important chiral building block. By following the principles of self-validating protocols and rigorous analytical characterization, the integrity and quality of the final product can be assured.

References

- US Patent US20120058232A1, "Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides," Google P

- "CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method," Google P

-

"Diacetyl tartaric acid," PubChem, National Institutes of Health, n.d. [Link]

-

"Pasteur's Discovery of Enantiomers," Chemistry LibreTexts, 2020. [Link]

-

"What is the role of acid in the acetylation of salicylic acid to form aspirin?," Reddit, 2021. [Link]

-

"Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride?," Stack Exchange, 2023. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. chiraltech.com [chiraltech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

- 7. This compound | 66749-60-8 [chemicalbook.com]

A Comprehensive Technical Guide to the Preparation and Stability of (+)-Diacetyl-D-tartaric Acid Anhydride

This guide provides an in-depth exploration of the synthesis, purification, and stability of (+)-Diacetyl-D-tartaric Acid Anhydride, a pivotal chiral reagent in pharmaceutical development and fine chemical synthesis. As a versatile building block, its effective use hinges on a thorough understanding of its preparation and handling to ensure optimal purity and reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their work.

Introduction: The Significance of this compound Anhydride

This compound anhydride is a highly valuable chiral auxiliary and resolving agent. Its applications are extensive, ranging from the synthesis of enantiomerically pure pharmaceuticals to its use as a derivatizing agent for the chromatographic separation of enantiomers.[1][2] The presence of the anhydride functionality provides a reactive site for nucleophilic attack, while the diacetylated tartaric acid backbone imparts chirality, enabling the differentiation of stereoisomers.[3]

The efficacy of this compound anhydride is intrinsically linked to its purity and stability. This guide will therefore provide a detailed examination of its preparation and the critical factors influencing its shelf-life and handling.

Preparation of this compound Anhydride

The most common and well-documented method for the preparation of this compound anhydride involves the reaction of D-tartaric acid with acetic anhydride in the presence of an acid catalyst.[4][5] This process involves both the acetylation of the hydroxyl groups and the dehydration of the dicarboxylic acid to form the cyclic anhydride.

Synthetic Methodology: A Mechanistic Perspective

The synthesis proceeds via a two-step mechanism. Initially, the hydroxyl groups of D-tartaric acid are acetylated by acetic anhydride. This is followed by an intramolecular cyclization, facilitated by the removal of a molecule of water, to form the five-membered anhydride ring. An acid catalyst, typically concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and promoting the reaction.[4]

Caption: Synthesis workflow for this compound Anhydride.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound anhydride.[4]

Materials:

-

Anhydrous D-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Absolute ether

-

Phosphorus pentoxide (P₂O₅)

-

Paraffin shavings

Equipment:

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Heating mantle

-

Ice bath

-

Büchner funnel

-

Vacuum desiccator

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.[4]

-

Carefully add a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.[4]

-

Start the stirrer. The reaction mixture will warm up as the tartaric acid dissolves.[4]

-

Gently heat the solution to reflux with continuous stirring for 10 minutes. The reaction can be vigorous initially, hence the use of a large flask and two condensers is advised.[4]

-

After the reflux period, pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.[4]

-

Collect the crude crystalline product on a Büchner funnel.[4]

-

Wash the crystals with two 20-mL portions of dry benzene.[4]

-

Mechanically stir the washed product with 175 mL of cold absolute ether.[4]

-

Filter the product again and place it in a vacuum desiccator containing phosphorus pentoxide and paraffin shavings for 24 hours.[4]

-

The expected yield is between 41–44.5 g (71–77%), with a melting point of 133–134°C.[4]

Purification of the Product

While the above protocol yields a product of reasonable purity, further purification may be necessary if spectroscopic analysis reveals the presence of hydroxyl groups, indicating incomplete reaction or degradation.[6]

Purification Protocol:

-

If an IR spectrum indicates the presence of OH bands, reflux 4 g of the anhydride in 12.6 mL of acetic anhydride containing a few drops of concentrated sulfuric acid for 10 minutes in a large flask.[6]

-

Pour the reaction mixture onto ice to precipitate the purified product.[6]

-

Collect the crystals by filtration.[6]

-

Wash the collected crystals with two 2-mL portions of dry benzene, followed by stirring with 17 mL of cold diethyl ether.[6]

-

Filter and dry the purified product in a vacuum desiccator over P₂O₅.[6]

It is important to note that attempts to recrystallize the anhydride often lead to decomposition and a lowered melting point.[4]

Analytical Characterization

The identity and purity of the synthesized this compound anhydride should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Result |

| Melting Point | 133–134°C[4] |

| Optical Rotation | [α]D²⁰ +97.2° in dry chloroform (c = 0.47)[4] |

| Infrared (IR) Spectroscopy | Absence of broad O-H stretching bands (around 3500 cm⁻¹). Presence of strong C=O stretching bands for the anhydride (around 1850 and 1780 cm⁻¹) and ester (around 1750 cm⁻¹). |

| ¹H NMR Spectroscopy | Signals corresponding to the acetyl methyl protons and the methine protons of the tartaric acid backbone. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons of the anhydride and ester groups, the methine carbons, and the acetyl methyl carbons. |

Stability of this compound Anhydride

A critical aspect of working with this compound anhydride is its inherent instability, particularly its sensitivity to moisture.[4][6] Proper handling and storage are paramount to maintaining its quality and reactivity.

Hydrolytic Instability

The primary degradation pathway for this compound anhydride is hydrolysis. In the presence of water, the anhydride ring readily opens to form O,O'-diacetyl-D-tartaric acid. This hydrolysis is often autocatalytic as the resulting carboxylic acid groups can catalyze further degradation.

Caption: Hydrolysis of this compound Anhydride.

Storage and Handling Recommendations

Due to its moisture sensitivity, this compound anhydride should be stored under anhydrous conditions.[4][6]

-

Short-term Storage: For immediate use, the compound can be stored in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.[4]

-

Long-term Storage: For extended storage, it is recommended to store the anhydride in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at a reduced temperature (2-8°C).[1]

Observable Signs of Degradation

Degradation of the anhydride can be observed through several physical and analytical changes.

| Storage Condition | Observed Degradation | Timeframe |

| Vacuum Desiccator (over P₂O₅) | Melting point drops by approximately 1°C.[4] | First 4 days |

| Stoppered Bottle (at ambient temperature) | Becomes gummy; melting point drops to around 100°C.[4] | Within 3 days |

The appearance of a broad O-H stretching band in the IR spectrum is a clear indicator of hydrolysis to the corresponding diacid.[6]

Conclusion

This compound anhydride is a powerful tool in asymmetric synthesis and chiral separations. However, its utility is directly dependent on its purity and stability. A thorough understanding of its preparation, purification, and stringent adherence to proper storage and handling protocols are essential for achieving reliable and reproducible results in research and development. It is highly recommended that this reagent be prepared fresh as needed to ensure the best quality.[6]

References

-

Organic Syntheses. DIACETYL-d-TARTARIC ANHYDRIDE. Available from: [Link]

-

Kolasa, T. tartaric acid and its o-acyl derivatives. part 1. Available from: [Link]

- Google Patents. O,O'-diacyltartaric anhydride and process for producing the same.

- Google Patents. Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides.

-

Bentham Science. Synthesis of Imides and Amides from Diacetyl-L-Tartaric Acid Anhydride. Available from: [Link]

- Google Patents. Preparation method of diacetyl tartaric acid monoglyceride and diglyceride.

-

PubChem. (+)-Diacetyl-L-tartaric anhydride. Available from: [Link]

-

ResearchGate. Direct Hydrolysis of O,O′-Dibenzoyltartaric Anhydride - An Alternative Method for Manufacture of the same Acid: Tartaric Acid and Its O-Acyl Derivatives. Part 9(1). Available from: [Link]

Sources

- 1. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]

- 6. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]

A Technical Guide to the Solubility of (+)-Diacetyl-D-tartaric Acid in Organic Solvents

Foreword: Understanding Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of successful formulation and delivery. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, processability, and overall therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of (+)-Diacetyl-D-tartaric acid, a key chiral building block in organic synthesis. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings, experimental methodologies, and practical considerations for determining and interpreting the solubility of this important compound in various organic media.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its behavior in different solvent systems. This compound, also known by its IUPAC name (2S,3S)-2,3-diacetoxysuccinic acid, is a derivative of D-tartaric acid.[1][2] The introduction of two acetyl groups significantly alters the polarity and hydrogen bonding capabilities of the parent molecule, thereby influencing its solubility profile.

| Property | Value | Source(s) |

| CAS Number | 66749-60-8 | [1] |

| Molecular Formula | C₈H₁₀O₈ | [1] |

| Molecular Weight | 234.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 117 - 121 °C | [1] |

| Optical Rotation | [α]20/D = +22 to +25° (c=5 in Acetone) | [1] |

Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The age-old adage "like dissolves like" provides a foundational, albeit simplified, principle. A more rigorous understanding requires an examination of the energetics of dissolution.

The process can be conceptually broken down into three steps:

-

Breaking solute-solute interactions (Lattice Energy): Energy is required to overcome the forces holding the crystalline structure of this compound together. This is an endothermic process.

-

Breaking solvent-solvent interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic step.

-

Formation of solute-solvent interactions (Solvation Energy): Energy is released when the solute molecules interact with the solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔH_sol) is the sum of the enthalpy changes of these three steps. Dissolution is favored when ΔH_sol is exothermic (negative) or slightly endothermic. The entropy of solution (ΔS_sol), which is the change in disorder of the system, also plays a crucial role. An increase in entropy upon dissolution favors the process.

The solubility of this compound in a given organic solvent will therefore depend on:

-

Polarity: The presence of two carboxylic acid groups and two ester functionalities gives the molecule a significant degree of polarity. It is expected to be more soluble in polar organic solvents.

-

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the solid.

Predicted Solubility Profile of this compound

The parent compound, tartaric acid, is soluble in water and alcohols but insoluble in non-polar solvents like hydrocarbons.[3] The acetylation of the two hydroxyl groups in this compound reduces its ability to act as a hydrogen bond donor, which may decrease its solubility in highly polar, protic solvents like water compared to tartaric acid. However, the introduction of the less polar acetyl groups should increase its affinity for a broader range of organic solvents.

Based on these structural considerations, the following qualitative solubility profile is predicted:

-

High Solubility: Expected in polar aprotic solvents like acetone , where its enantiomer has been noted to be soluble, and in polar protic solvents like methanol and ethanol , due to the potential for hydrogen bonding with the carboxylic acid groups.[4] The related compound (+)-Diacetyl-L-tartaric anhydride is also soluble in methanol and dichloromethane.[5][6]

-

Moderate Solubility: Likely in moderately polar solvents such as ethyl acetate and other esters.

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane , toluene , and diethyl ether , where the energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

It is imperative for researchers to experimentally verify these predictions for their specific applications, as subtle differences in solvent properties and experimental conditions can significantly impact solubility.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for various stages of drug development, from early discovery to formulation. Several well-established methods can be employed, each with its own advantages and limitations.

Gravimetric Method (Equilibrium Solubility)

The gravimetric method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or mg/g).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (+)-Diacetyl-D-tartaricacid | CAS#:66749-60-8 | Chemsrc [chemsrc.com]

- 3. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chemwhat.com [chemwhat.com]

- 6. (+)-DIACETYL-L-TARTARIC ANHYDRIDE CAS#: 6283-74-5 [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (+)-Diacetyl-D-tartaric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (+)-Diacetyl-D-tartaric Acid. As a chiral building block and resolving agent, rigorous structural confirmation and purity assessment are paramount. This guide moves beyond mere data presentation, delving into the causality behind experimental choices and the interpretation of spectral features, ensuring a robust and reproducible analytical workflow.

Foundational Understanding: The Molecular Blueprint

This compound (MW: 234.16 g/mol [1][2][3]) is a derivative of D-tartaric acid where the two hydroxyl groups are acetylated, forming ester functionalities. This structural modification significantly alters its chemical properties and, consequently, its spectroscopic signature. Understanding this structure is the first step in a self-validating analytical approach; every peak and signal we observe must logically correlate back to this molecular framework.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum starts with meticulous sample preparation. The choice of solvent is critical; the analyte must be soluble, and the solvent signals should not obscure key analyte resonances.

Step-by-Step Protocol:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices offering good solubility. DMSO-d₆ is particularly useful as it will clearly show the acidic carboxylic protons, which may exchange too rapidly in other solvents.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved.

-

Referencing: The spectrum is internally referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or to tetramethylsilane (TMS) if added.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for both ¹H and ¹³C NMR should be employed. For ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The key is to correlate each signal to its specific environment. The acetylation of tartaric acid induces a significant downfield shift of the methine protons (H2, H3).

| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Carboxylic Acid | -COOH | ~13.0 | Broad Singlet | 2H | Highly deshielded acidic protons; signal can be broad due to hydrogen bonding and exchange[1]. |

| Methine | H2, H3 | 4.8 - 5.2 | Singlet/Multiplet | 2H | Located on chiral centers and adjacent to electron-withdrawing ester groups, causing a significant downfield shift compared to parent tartaric acid (~4.7 ppm)[1]. |

| Acetyl Methyl | -COCH₃ | 2.0 - 2.2 | Singlet | 6H | Protons on the methyl groups of the acetyl esters. They appear as a sharp singlet as there are no adjacent protons to couple with[1]. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule, with each unique carbon environment producing a distinct signal.

| Assignment | Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carboxylic Acid Carbonyl | C1, C4 | ~177 - 178 | Typical chemical shift for carboxylic acid carbonyl carbons[1]. |

| Ester Carbonyl | C5, C7 | ~170 | Characteristic chemical shift for ester carbonyl carbons[1]. |

| Methine Carbon | C2, C3 | ~75 | Carbons on the chiral centers, bonded to the oxygen of the ester group[1]. |

| Acetyl Methyl Carbon | C6, C8 | ~20 | Typical chemical shift for the methyl carbons of an acetyl group[1]. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum of this compound is distinguished by the prominent carbonyl (C=O) stretching region.

Caption: General workflow for acquiring an IR spectrum.

Experimental Protocol: IR Sample Preparation

-

Attenuated Total Reflectance (ATR): This is the most straightforward method. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Potassium Bromide (KBr) Pellet: Grind a small amount of the sample with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

IR Spectral Interpretation

The key diagnostic region is between 1600-1800 cm⁻¹, where the carbonyl groups absorb strongly. The differentiation between the carboxylic acid and ester carbonyls is a critical validation step.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid | A very broad absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |

| ~1735 | C=O Stretch | Ester | A strong, sharp absorption corresponding to the carbonyl of the acetyl ester groups[1]. |

| ~1700 | C=O Stretch | Carboxylic Acid | A strong absorption for the carbonyl of the carboxylic acid. It appears at a slightly lower frequency than the ester due to hydrogen bonding. |

| 1000 - 1300 | C-O Stretch | Ester & Carboxylic Acid | Strong bands associated with the stretching of the C-O single bonds. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Mass Spectrum

-

Molecular Ion (M⁺): For this compound (C₈H₁₀O₈), the expected exact mass is 234.0376 g/mol . A high-resolution mass spectrometer should detect a peak at or very near this m/z value. In ESI, this may be observed as the protonated molecule [M+H]⁺ at m/z 235.0454 or as an adduct with sodium [M+Na]⁺ at m/z 257.0273.

Fragmentation Analysis: A Logic-Based Approach

The fragmentation pattern is a molecular fingerprint. Under ionization, the molecule will break apart at its weakest points in predictable ways. For this molecule, common losses include neutral molecules like acetic acid and carbon dioxide.

Caption: A plausible fragmentation pathway for this compound in MS.

Key Predicted Fragments:

| m/z Value | Proposed Fragment | Neutral Loss | Rationale |

| 174 | [M - CH₃COOH]⁺ | Acetic Acid (60 Da) | Loss of one of the acetyl groups along with a hydroxyl proton is a common and favorable fragmentation pathway for acetylated compounds. |

| 189 | [M - COOH]⁺ | Carboxyl Radical (45 Da) | Cleavage of the bond adjacent to the carbonyl can result in the loss of the carboxyl group[4]. |

| 114 | [M - 2(CH₃COOH)]⁺ | 2x Acetic Acid (120 Da) | Subsequent loss of the second acetyl group. |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy validates the presence and nature of the key functional groups (esters and carboxylic acids), and mass spectrometry confirms the molecular weight and provides structural information through fragmentation. By understanding the principles behind each technique and the expected spectral features, researchers can confidently verify the identity, structure, and purity of this important chiral molecule.

References

-

Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds . MDPI. [Link]

-

Supporting Information for NMR Studies . Ivan Huc Group. [Link]

- Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides.

- Diacetyl tartaric acid esters of mono- and diglycerides based on C12 to C22 fatty acids.

-

(+)-Diacetyl-D-tartaricacid Physical and Chemical Properties . Chemsrc. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

Sources

A Preliminary Investigation into the Applications of (+)-Diacetyl-D-tartaric Acid in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chiral Tool

In the landscape of pharmaceutical development, the pursuit of enantiomerically pure compounds is a cornerstone of modern drug design. The stereochemistry of a drug molecule is intrinsically linked to its pharmacological activity, with different enantiomers often exhibiting varied efficacy, and in some cases, toxicity.[1][2] It is within this context that chiral resolving agents and chiral building blocks play a pivotal role. This technical guide provides a preliminary, yet in-depth, investigation into the applications of (+)-Diacetyl-D-tartaric acid, a readily available and versatile chiral compound derived from the natural chiral pool.[3] As a senior application scientist, this document aims to synthesize technical data with field-proven insights, offering a practical resource for researchers and professionals engaged in drug discovery and development. We will explore its utility as a chiral resolving agent, its potential as a pharmaceutical excipient, and its role as a chiral synthon in asymmetric synthesis, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Section 1: Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. This white, crystalline powder is a derivative of D-tartaric acid, a naturally occurring organic acid found in many fruits, most notably grapes.[4] The introduction of acetyl groups enhances its utility in certain applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₈ |

| Molecular Weight | 234.16 g/mol [5][6] |

| Appearance | White or off-white crystalline powder[6] |

| Melting Point | 117 - 121 °C[6] |

| Optical Rotation | [α]²⁰_D = +22° to +25° (c=5 in Acetone)[6] |

| CAS Number | 66749-60-8[5][6] |

The synthesis of this compound is typically achieved through the acetylation of D-tartaric acid using acetic anhydride.[7] This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The resulting product is often the anhydride, which can be hydrolyzed to the diacid.

Section 2: Core Application: Chiral Resolution of Racemic Amines

The primary and most established application of this compound in pharmaceutical development is as a chiral resolving agent, particularly for racemic amines.[5][6][7] The principle of this technique lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[5][8][9][10]

The Underlying Principle: Diastereomeric Salt Formation

The reaction of a racemic amine with an enantiomerically pure chiral acid, such as this compound, results in the formation of a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility in a given solvent system.[5] This crucial difference allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, stoichiometry, and temperature is often necessary for specific amines.

Step 1: Diastereomeric Salt Formation

-

Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., methanol, ethanol, isopropanol, or a mixture). Gentle heating may be applied to facilitate dissolution.

-

Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized salt.

-

Mixing: Slowly add the solution of this compound to the amine solution with constant stirring. An exothermic reaction may be observed.

Step 2: Fractional Crystallization

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator or an ice bath can enhance the yield. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if crystallization is slow to initiate.[6][7]

-

Isolation: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.[6][7]

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[6][7]

-

Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Suspension: Suspend the purified diastereomeric salt in water.

-

Basification: Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.[5][7]

-

Extraction: Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane, diethyl ether).

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Step 4: Analysis of Enantiomeric Purity

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by derivatizing the amine with a chiral agent to form diastereomers that can be distinguished by NMR.

-

Polarimetry: Measuring the specific rotation of the resolved amine and comparing it to the literature value of the pure enantiomer.

Critical Parameters and Optimization Strategies

The success of a chiral resolution is highly dependent on the careful optimization of several parameters.

Table 2: Key Parameters for Optimization of Diastereomeric Crystallization

| Parameter | Rationale and Optimization Strategy |

| Solvent Selection | The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A solvent screen using small-scale trials is highly recommended. Common solvents include alcohols (methanol, ethanol, isopropanol) and their mixtures with water.[11] |

| Stoichiometry of Resolving Agent | While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to higher enantiomeric purity of the crystallized salt.[11] |

| Temperature and Cooling Rate | A slow cooling rate generally promotes the formation of larger, purer crystals. The final temperature will influence the yield, with lower temperatures typically increasing the yield but potentially decreasing purity.[11] |

| Seeding | Introducing a small crystal of the desired diastereomer (seeding) can induce crystallization when it is slow to initiate and can help in obtaining the desired crystalline form.[7] |

Section 3: Emerging Applications in Pharmaceutical Development

While chiral resolution remains the primary application, the unique structure of this compound lends itself to other potential uses in pharmaceutical development.

As a Chiral Building Block in Asymmetric Synthesis

Tartaric acid and its derivatives are valuable chiral pool starting materials in asymmetric synthesis, allowing for the introduction of defined stereocenters into a target molecule.[3] this compound can serve as a chiral building block for the synthesis of complex molecules, including bioactive natural products and their analogs.[12] Its C₂-symmetric backbone and functional groups can be strategically manipulated to construct key chiral fragments within a larger synthetic route.

Figure 2: Use of this compound as a Chiral Building Block.

Potential as a Pharmaceutical Excipient and Co-former

While less documented than its role in chiral resolution, tartaric acid itself is used as a pharmaceutical excipient, often as an acidulant or a buffering agent.[4] The diacetylated form could potentially offer modified properties, such as altered solubility or hygroscopicity, which could be advantageous in specific formulations.

Furthermore, there is growing interest in the use of co-crystals to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[13][14][15][16] The carboxylic acid groups of this compound make it a potential co-former for basic APIs, enabling the formation of pharmaceutical co-crystals with improved properties.[13][15]

Section 4: Stability Considerations

The stability of this compound and its diastereomeric salts is a critical consideration in its application. Stability studies should be conducted to ensure the integrity of the resolving agent and the resolved enantiomers throughout the process and during storage.[17] These studies typically involve exposing the compound to various environmental conditions, such as temperature, humidity, and light, to assess its degradation profile.[18]

Conclusion and Future Outlook

This compound is a valuable and versatile tool in the arsenal of the pharmaceutical development scientist. Its primary application as a chiral resolving agent for racemic amines is well-established, offering a robust and scalable method for obtaining enantiomerically pure compounds. The detailed protocol and optimization strategies provided in this guide serve as a practical starting point for researchers in this field.